![molecular formula C9H4F4N2O4S B2859241 3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2411219-62-8](/img/structure/B2859241.png)
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
The compound is an organic molecule that contains several functional groups, including a fluorosulfonyloxy group, a trifluoromethyl group, and an oxadiazole ring . These groups are commonly found in various organic compounds and have unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, compounds containing a trifluoromethyl group can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, compounds containing a trifluoromethyl group are often characterized by their high electronegativity and stability .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Researchers synthesized a double fluoride 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole monomer and copolymerized it to create a new type of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers. These polymers exhibited excellent thermal, dimensional, and oxidative stability, alongside lower methanol diffusion coefficients. They showed promising proton conductivity and methanol permeability, making them potential materials for proton exchange membranes in medium-high temperature fuel cells (Xu et al., 2013).
Antibacterial Activity against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight. One derivative, in particular, showed superior antibacterial activity with better efficacy than commercial agents. It also stimulated an increase in superoxide dismutase and peroxidase activities in rice, enhancing plant resistance against the disease while improving chlorophyll content and reducing malondialdehyde content, indicating reduced damage from the pathogen (Shi et al., 2015).
Proton Exchange Membranes with Phthalazinone Units
A study synthesized sulfonated poly(ether-1,3,4-oxidiazole)s (SPPEOs) with different degrees of sulfonation, showing excellent film-forming properties and solubility in polar aprotic solvents. These membranes exhibited good water uptake, swelling ratio, proton conductivity, and mechanical strength, alongside thermal and chemical stability, making them suitable for applications in proton exchange membranes (Jin & Zhu, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O4S/c10-9(11,12)8-14-7(15-18-8)5-1-3-6(4-2-5)19-20(13,16)17/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWALKNEGCCOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
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